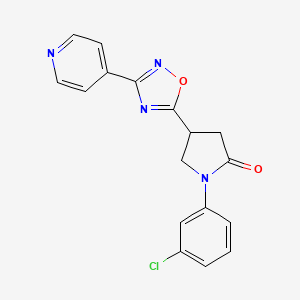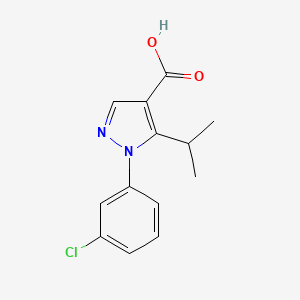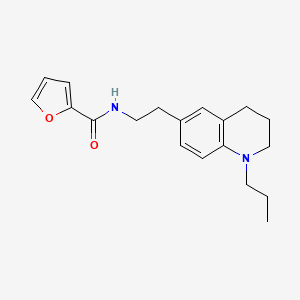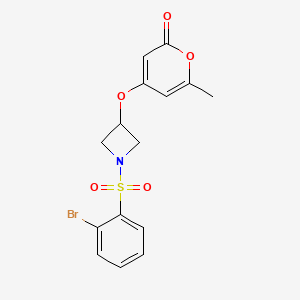![molecular formula C15H16N2O2 B2655048 1-(2,6-dimethylphenyl)-3-[(E)-2-(furan-2-yl)ethenyl]urea CAS No. 478031-02-6](/img/structure/B2655048.png)
1-(2,6-dimethylphenyl)-3-[(E)-2-(furan-2-yl)ethenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-dimethylphenyl)-3-[(E)-2-(furan-2-yl)ethenyl]urea, also known as DMFU, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. DMFU is an organic compound that belongs to the class of urea derivatives. It is a white crystalline solid with a molecular weight of 268.33 g/mol.
Aplicaciones Científicas De Investigación
Anion Coordination Chemistry
Research has demonstrated the utility of urea-based ligands in anion coordination chemistry. For example, studies on protonated urea-based ligands such as N-(2,4-dimethylphenyl)-N′-(3-pyridyl)urea and N-(2,6-dimethylphenyl)-N′-(3-pyridyl)urea have shown their ability to coordinate with inorganic oxo-acids through hydrogen bond motifs. These compounds selectively bind the perchlorate anion when crystallized from acid mixtures, illustrating their potential in selective anion binding and coordination (Wu et al., 2007).
Corrosion Inhibition
1,3,5-triazinyl urea derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments. These studies have confirmed the efficacy of such compounds as corrosion inhibitors, highlighting their potential utility in protecting metal surfaces from corrosion. The mode of inhibition is attributed to the strong adsorption of the molecules on the metal surface, forming a protective layer (Mistry et al., 2011).
Molecular Complexation and Self-Assembly
Urea derivatives have been shown to participate in complexation and self-assembly processes. For instance, cyclodextrin complexation of stilbene derivatives linked to urea has been studied, demonstrating the ability of these compounds to form binary complexes that can undergo photoisomerization. This research suggests applications in the development of molecular devices and understanding the self-assembly mechanisms of complex molecular systems (Lock et al., 2004).
Anion Complexation Agents
Macrocyclic bis(ureas) based on diphenylurea have been synthesized and shown to act as complexing agents towards various anions. This research indicates the potential of urea derivatives in the development of new materials for anion recognition and separation processes (Kretschmer et al., 2014).
Propiedades
IUPAC Name |
1-(2,6-dimethylphenyl)-3-[(E)-2-(furan-2-yl)ethenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-5-3-6-12(2)14(11)17-15(18)16-9-8-13-7-4-10-19-13/h3-10H,1-2H3,(H2,16,17,18)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOWYPRDZSLWEG-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)N/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[5-acetyl-6-hydroxy-2-oxo-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate](/img/structure/B2654966.png)
![Ethyl 3-[(2-benzoyl-1-benzofuran-3-yl)methoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2654967.png)
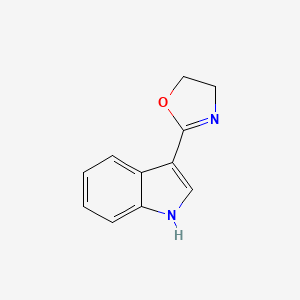
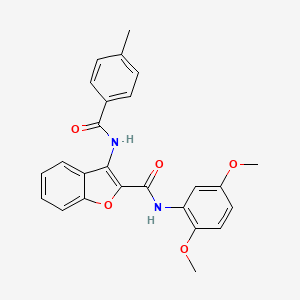
![Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B2654973.png)
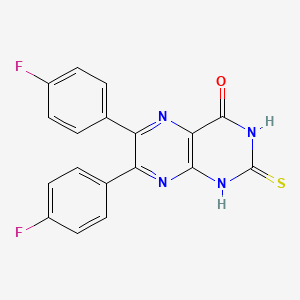

![5-(4-Fluorophenyl)-6-[2-(4-methylpiperazino)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2654977.png)
![(E)-methyl 2-(4,6-difluoro-2-((1-isopropyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2654978.png)
